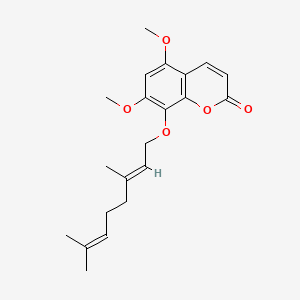

8-Geranyloxy-5,7-dimethoxycoumarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

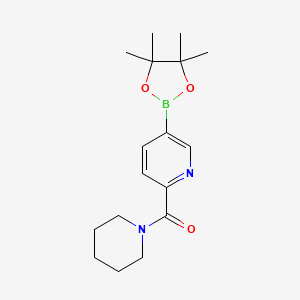

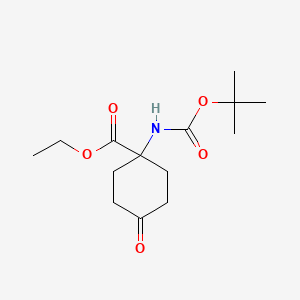

8-Geranyloxy-5,7-dimethoxycoumarin is a natural geranyloxycoumarin compound . It can be extracted from the herbs of Toddalia asiatica . It has been used for research purposes .

Physical And Chemical Properties Analysis

8-Geranyloxy-5,7-dimethoxycoumarin is a powder . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Isolation and Structure Elucidation : 8-Geranyloxy-5,7-dimethoxycoumarin has been isolated from various natural sources, including Toddalia asiatica, with its structure elucidated through extensive spectroscopic analysis (Wang, Xu, & Liu, 2009).

Antiproliferative and Differentiation Induction : Studies have shown the antiproliferative activity of 5,7-dimethoxycoumarin derivatives on melanoma cell lines. This compound can reduce cell proliferation, induce cell cycle arrest, and trigger differentiation processes (Alesiani et al., 2008).

Antimycobacterial Activity : Extracts containing 5,7-dimethoxycoumarin have exhibited activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Sandoval-Montemayor et al., 2012).

Cancer Preventive Potential : 5-Geranyloxy-7-methoxycoumarin, a related compound, has shown inhibitory effects on human colon cancer cell proliferation and has been suggested as a potential cancer preventive agent (Patil et al., 2013).

Cytogenetic Effects : Research into the effects of coumarin derivatives on chromosomes in human lymphocytes has provided insights into their biological activity and potential therapeutic applications (Abel & Schimmer, 1981).

Neuroprotective Effects : 5,7-Dimethoxycoumarin has been shown to have neuroprotective effects, particularly in the context of depression and acute cerebral infarction. It may inhibit monoamine oxidase-A levels and caspase-3 expression, suggesting potential therapeutic applications for neurological conditions (Yang & Wang, 2016; Ma & Wang, 2017).

Anti-Inflammatory Properties : Compounds derived from 5,7-dimethoxycoumarin have exhibited anti-inflammatory effects in various cellular models, indicating potential applications in the treatment of inflammatory conditions (Taechowisan et al., 2007).

Biological Activity of Prenyloxycoumarins : The broader family of prenyloxycoumarins, which includes 8-Geranyloxy-5,7-dimethoxycoumarin, has been studied for their diverse biological activities, including anti-tumoral, anti-inflammatory, and anti-viral effects (Curini et al., 2006).

Safety and Hazards

When handling 8-Geranyloxy-5,7-dimethoxycoumarin, it’s recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing. Also, avoid ingestion and inhalation .

Relevant Papers One of the relevant papers is “New geranyloxycoumarins from Toddalia asiatica” by Fei Wang, et al . Another paper titled “Computational screening of phytocompound isolated from the plant Toddalia asiatica and Coleonema album as potential inhibitors against enzyme DPP-4 as a treatment for Type-2 Diabetes mellitus” also mentions 8-Geranyloxy-5,7-dimethoxycoumarin .

Propriétés

IUPAC Name |

8-[(2E)-3,7-dimethylocta-2,6-dienoxy]-5,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-14(2)7-6-8-15(3)11-12-25-21-18(24-5)13-17(23-4)16-9-10-19(22)26-20(16)21/h7,9-11,13H,6,8,12H2,1-5H3/b15-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGXRHHXLABPNI-RVDMUPIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Geranyloxy-5,7-dimethoxycoumarin | |

Q & A

Q1: What is the structural characterization of 8-geranyloxy-5,7-dimethoxycoumarin?

A1: The research paper primarily focuses on the isolation and structural elucidation of 8-geranyloxy-5,7-dimethoxycoumarin. While the molecular formula and weight are not explicitly stated, the study confirms its structure through spectroscopic analysis, including extensive NMR (Nuclear Magnetic Resonance) data. [] This information allows researchers to deduce the molecular formula and calculate the molecular weight. Unfortunately, detailed spectroscopic data is not provided in the abstract, limiting further analysis at this point.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B595239.png)

![Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B595242.png)

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)